molecular formula C14H17N5O5 B11974627 7-(2,3-dihydroxypropyl)-8-[(furan-2-ylmethyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

7-(2,3-dihydroxypropyl)-8-[(furan-2-ylmethyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11974627
M. Wt: 335.32 g/mol
InChI Key: UWPHZYFAWZMZNB-UHFFFAOYSA-N
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Description

“7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, amination, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, purine derivatives are known to interact with various enzymes and receptors, making them of interest in drug discovery.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, these compounds can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of “7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative known for its stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

“7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

7-(2,3-dihydroxypropyl)-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C14H17N5O5/c1-18-11-10(12(22)17-14(18)23)19(6-8(21)7-20)13(16-11)15-5-9-3-2-4-24-9/h2-4,8,20-21H,5-7H2,1H3,(H,15,16)(H,17,22,23)

InChI Key

UWPHZYFAWZMZNB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC(CO)O

Origin of Product

United States

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